molecular formula C7H8FNOS B1448790 (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane CAS No. 1936185-02-2

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane

Cat. No.: B1448790
CAS No.: 1936185-02-2
M. Wt: 173.21 g/mol
InChI Key: JYNYOKMYFVAGNO-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane is an organic compound with the molecular formula C7H8FNO2S It is a derivative of benzene, where a fluorine atom is substituted at the first position and a methylsulfonimidoyl group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane typically involves the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Sulfonimidoylation: The fluorobenzene derivative undergoes a sulfonimidoylation reaction, where a methylsulfonimidoyl group is introduced at the third position. This can be achieved using reagents such as methylsulfonyl chloride and a suitable base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a fluorophenyl group and an imino linkage, which contributes to its reactivity and potential biological activity. Understanding its chemical properties is crucial for exploring its applications in drug discovery and development.

Chemistry

In the realm of synthetic chemistry, (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane serves as a versatile building block. Its unique functional groups allow for the synthesis of more complex molecules, making it valuable in creating diverse chemical libraries essential for drug discovery.

Biology

Biologically, this compound is investigated for its role as a biochemical probe. It has the potential to interact with specific enzymes or receptors, facilitating studies on their functions within biological systems. Such interactions can lead to insights into metabolic pathways and disease mechanisms.

Medicine

In medical research, this compound is being explored for its therapeutic applications. Preliminary studies suggest that it may exhibit activity against certain diseases, positioning it as a candidate for further drug development.

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have demonstrated the anticancer potential of derivatives containing similar structures. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF70.39 ± 0.06
Compound BHCT1160.46 ± 0.04
Compound CNCI-H4600.03

These findings suggest that structural modifications can significantly influence anticancer potency.

Antiviral Activity

Recent advancements have highlighted the antiviral properties of similar compounds:

CompoundVirus TargetIC50 (µM)Reference
Compound DZika Virus Protease0.71
Compound EDengue Virus Protease200 nM

These results indicate that compounds with similar structures may serve as effective inhibitors of viral replication.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how the positioning and type of substituents on the compound influence its biological activity. For example:

  • Furan Substituents : Compounds with furan groups tend to show improved activity.
  • Pyrazine Modifications : Alterations at specific positions can lead to significant changes in IC50 values, indicating the need for careful design in drug development.

Anticancer Screening

A study evaluated several derivatives against MCF7 and HCT116 cancer cell lines, revealing promising cytotoxic effects with IC50 values ranging from 0.01 µM to 0.46 µM, suggesting strong potential for further development as anticancer agents.

Antiviral Testing

Another case study focused on the antiviral efficacy against Zika virus protease, where compounds exhibited IC50 values as low as 0.71 µM, highlighting their potential use in treating viral infections.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonimidoyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-fluoro-3-(S-methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.

    1-chloro-3-(S-methylsulfonimidoyl)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane is unique due to the presence of both a fluorine atom and a sulfonimidoyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane, with the CAS number 1936185-02-2, is a sulfur-containing organic compound characterized by its unique structure and potential biological activities. This compound is part of a broader class of imino-methyl sulfides, which have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C₇H₈FNOS
  • Molecular Weight : 173.21 g/mol
  • Structure : The compound features a 3-fluorophenyl group attached to an imino and oxo functional group, contributing to its biological reactivity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action typically involves:

  • Inhibition of Bacterial Growth : The compound interferes with the synthesis of essential proteins in bacterial cells, leading to inhibited growth and proliferation.
  • Targeting Specific Bacteria : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to antibacterial properties, the compound has shown potential in anticancer applications:

  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines, including leukemic HL60 cells.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study evaluated the antiproliferative activity of various fluorinated compounds, including derivatives similar to this compound. Results indicated that modifications in the molecular structure significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds revealed that substituents on the phenyl ring could alter biological effectiveness. For instance, the presence of fluorine was found to impact the compound's interaction with cellular targets, potentially enhancing or diminishing its bioactivity .
  • Immunomodulatory Effects :
    • Certain studies have highlighted the immunomodulatory properties of fluorinated compounds. These compounds can stimulate immune responses, particularly in T cells, which are crucial for targeting tumor cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialStaphylococcus aureusInhibition of protein synthesis
AntibacterialEscherichia coliDisruption of metabolic processes
AnticancerHL60 leukemic cellsInduction of apoptosis
ImmunomodulatoryVγ2Vδ2 T cellsStimulation of cytotoxic activity

Properties

IUPAC Name

(3-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNYOKMYFVAGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936185-02-2
Record name (3-fluorophenyl)(imino)methyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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